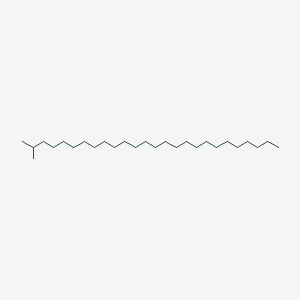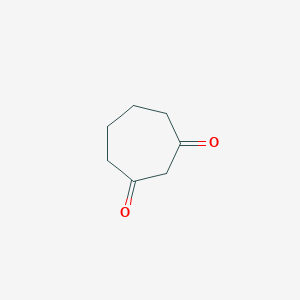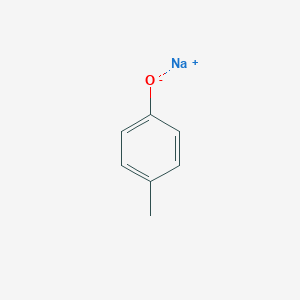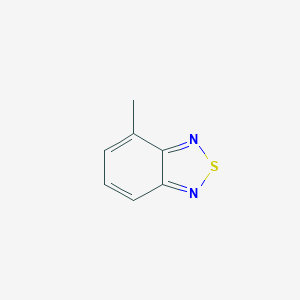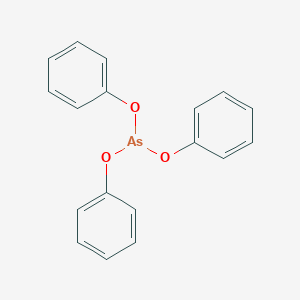
Triphenoxyarsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenoxyarsine is an organoarsenic compound that has been used in scientific research for over a century. It is a white crystalline powder that is highly toxic and can cause severe skin, eye, and respiratory irritation. Despite its toxicity, triphenoxyarsine has been widely used in laboratory experiments due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Triphenoxyarsine has been used in a wide range of scientific research applications, including:
1. Chemical warfare agent: Triphenoxyarsine was used as a chemical warfare agent during World War I. It was used by the German army as a tear gas agent due to its irritant properties.
2. Insecticide: Triphenoxyarsine has been used as an insecticide due to its toxicity to insects. It has been used to control pests in crops and stored products.
3. Biological research: Triphenoxyarsine has been used in biological research to study the effects of arsenic on cells and organisms. It has been used to study the mechanism of action of arsenic compounds and their potential use in cancer treatment.
Wirkmechanismus
Further research is needed to fully understand the mechanism of action of triphenoxyarsine and its potential use in treating diseases.
Conclusion
Triphenoxyarsine is a highly toxic organoarsenic compound that has been used in scientific research for over a century. It has been used as a chemical warfare agent, insecticide, and in biological research. Triphenoxyarsine is believed to act by disrupting cellular membranes and causing oxidative stress. It has been shown to induce apoptosis in cancer cells by activating the JNK pathway. Triphenoxyarsine has several advantages and limitations for lab experiments, including its high toxicity and limited solubility. Future research on triphenoxyarsine should focus on its potential as a cancer treatment, its environmental impact, and its mechanism of action.
Biochemische Und Physiologische Effekte
Triphenoxyarsine has been shown to have a range of biochemical and physiological effects, including:
1. Skin irritation: Triphenoxyarsine can cause severe skin irritation, including redness, itching, and blistering.
2. Eye irritation: Triphenoxyarsine can cause severe eye irritation, including redness, tearing, and pain.
3. Respiratory irritation: Triphenoxyarsine can cause severe respiratory irritation, including coughing, wheezing, and shortness of breath.
4. Apoptosis: Triphenoxyarsine has been shown to induce apoptosis in cancer cells by activating the JNK pathway.
Vorteile Und Einschränkungen Für Laborexperimente
Triphenoxyarsine has several advantages and limitations for lab experiments, including:
Advantages:
1. High toxicity: Triphenoxyarsine is highly toxic, which makes it useful for studying the effects of arsenic on cells and organisms.
2. Unique properties: Triphenoxyarsine has unique properties that make it useful for studying the mechanism of action of arsenic compounds.
Limitations:
1. Safety concerns: Triphenoxyarsine is highly toxic and can cause severe skin, eye, and respiratory irritation. It must be handled with extreme care in laboratory experiments.
2. Limited solubility: Triphenoxyarsine has limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on triphenoxyarsine, including:
1. Cancer treatment: Triphenoxyarsine has been shown to induce apoptosis in cancer cells. Further research is needed to determine its potential as a cancer treatment.
2. Environmental impact: Triphenoxyarsine has been used as an insecticide and can have negative impacts on the environment. Further research is needed to determine its environmental impact and potential alternatives.
3.
Synthesemethoden
Triphenoxyarsine is typically synthesized by reacting phenol with arsenic trichloride in the presence of a base such as sodium hydroxide. The reaction produces triphenoxyarsine as a white crystalline solid. The purity of the compound can be increased by recrystallization or sublimation.
Eigenschaften
CAS-Nummer |
1529-86-8 |
|---|---|
Produktname |
Triphenoxyarsine |
Molekularformel |
C18H15AsO3 |
Molekulargewicht |
354.2 g/mol |
IUPAC-Name |
triphenyl arsorite |
InChI |
InChI=1S/C18H15AsO3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
PWLCTAFCDZYKEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)O[As](OC2=CC=CC=C2)OC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)O[As](OC2=CC=CC=C2)OC3=CC=CC=C3 |
Synonyme |
Triphenoxyarsine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



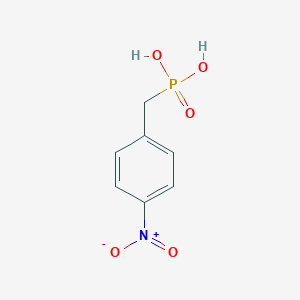
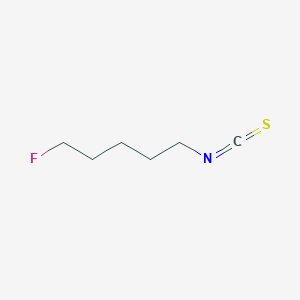
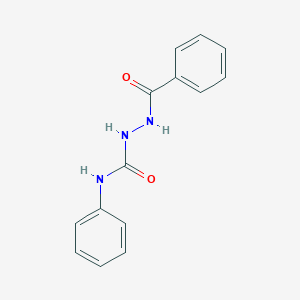
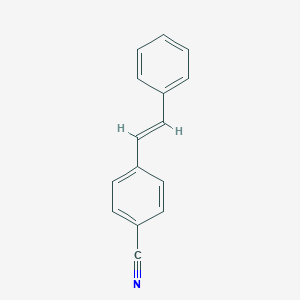
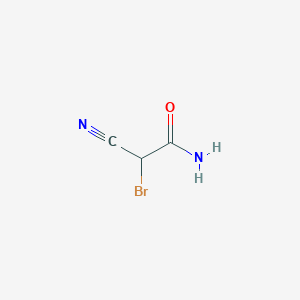
![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)
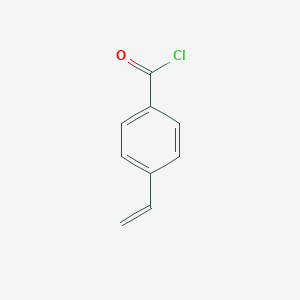
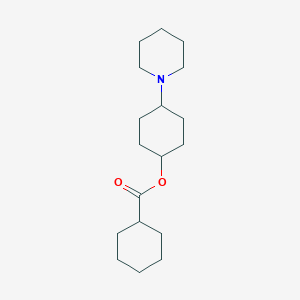
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B75611.png)
